molecular formula C12H10ClNO2S B8679081 ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE

ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE

Cat. No.: B8679081
M. Wt: 267.73 g/mol
InChI Key: JZNWAPFFDZRGLK-UHFFFAOYSA-N
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Description

ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a 4-chlorophenyl group attached to the thiazole ring, which is further esterified with an ethyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as bromine or iodine to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-1,2-thiazole-4-carboxylate
  • Ethyl 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylate
  • Ethyl 3-(4-methylphenyl)-1,2-thiazole-4-carboxylate

Uniqueness

ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s overall properties and applications.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

JZNWAPFFDZRGLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSN=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 40.4 g (0.30 mol) of ethyl 2-chloroacrylate and 2.14 g (0.010 mol) of 5-(p-chlorophenyl)-1,3,4-oxathiazole-2-one in 75 g of o-dichlorobenzene was held at reflux (165°-175°) for 55 minutes, at which time gas chromatography analysis indicated about 70% reaction. The reaction mixture was allowed to cool, and the supernatant was decanted from polymeric ester. Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials thus obtained gave 0.30 g (16%) of ethyl 3-(p-chlorophenyl)-4-isothiazolecarboxylate, m.p. 69°-70°, and 0.31 g (17%) of ethyl 3-(p-chlorophenyl)-5-isothiazolecarboxylate, m.p. 87°-89°.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 50-mL round-bottom flask, was placed ethanol (10 mL), thionyl chloride (440 mg, 3.70 mmol, 1.00 equiv), 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylic acid (860 mg, 3.69 mmol, 1.00 equiv). The resulting solution was stirred for 6 h at 90° C. in an oil bath. The resulting mixture was concentrated under vacuum and taken up in 150 mL of dichloromethane, washed with 1×30 mL of brine. The solution was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 0.72 g (75%) of ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate as brown oil.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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